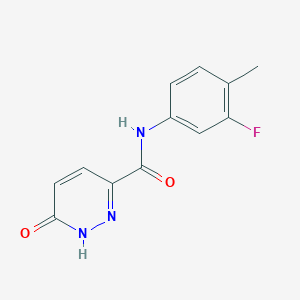![molecular formula C10H15NO3 B2638352 [4-(2-METHOXYETHOXY)-3-METHYLPYRIDIN-2-YL]METHANOL CAS No. 206990-53-6](/img/structure/B2638352.png)
[4-(2-METHOXYETHOXY)-3-METHYLPYRIDIN-2-YL]METHANOL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-METHOXYETHOXY)-3-METHYLPYRIDIN-2-YL]METHANOL is a chemical compound with a complex structure that includes a pyridine ring substituted with methoxyethoxy and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-METHOXYETHOXY)-3-METHYLPYRIDIN-2-YL]METHANOL typically involves multiple steps. One common method includes the reaction of 2-methoxyethanol with a suitable pyridine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium hydroxide and carried out at low temperatures to ensure selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
[4-(2-METHOXYETHOXY)-3-METHYLPYRIDIN-2-YL]METHANOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and bases like sodium hydride are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes, while substitution reactions can produce a variety of functionalized pyridine derivatives .
科学的研究の応用
Chemistry
In chemistry, [4-(2-METHOXYETHOXY)-3-METHYLPYRIDIN-2-YL]METHANOL is used as an intermediate in the synthesis of more complex molecules.
Biology
Biologically, this compound is studied for its potential interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals due to its ability to bind to specific biological targets .
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent. Its interactions with biological pathways suggest it could be useful in treating certain diseases .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other applications .
作用機序
The mechanism of action of [4-(2-METHOXYETHOXY)-3-METHYLPYRIDIN-2-YL]METHANOL involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but its structure suggests it could influence various biochemical processes .
類似化合物との比較
Similar Compounds
- 2-(2-Methoxyethoxy)pyridin-4-ylmethanol
- 4-(2-Methoxyethoxy)-6-methylpyrimidin-2-amine
- N-(3-ethynylphenyl)-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine hydrochloride .
Uniqueness
What sets [4-(2-METHOXYETHOXY)-3-METHYLPYRIDIN-2-YL]METHANOL apart from similar compounds is its specific substitution pattern on the pyridine ring. This unique arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
IUPAC Name |
[4-(2-methoxyethoxy)-3-methylpyridin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-8-9(7-12)11-4-3-10(8)14-6-5-13-2/h3-4,12H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXBKDFFQFGLTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CO)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-3-carboxylate](/img/structure/B2638270.png)



![4-(2,3-Dimethoxyphenyl)-1-[2-methyl-2-(morpholin-4-yl)propyl]-3-phenoxyazetidin-2-one](/img/structure/B2638277.png)
![[3-(2-Fluorophenoxy)phenyl]methanamine](/img/structure/B2638278.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2638279.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2638280.png)
![4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyridine](/img/structure/B2638282.png)


![2-bromo-N-cyclopentyl-5-methoxy-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2638287.png)

